

Application Notes & Protocols: Quantitative Analysis of Prosystemin in Plant Extracts

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Compound of Interest

Compound Name: *prosystemin*

Cat. No.: *B1175159*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Prosystemin** is a 200-amino acid prohormone that is the precursor to systemin, an 18-amino acid polypeptide that functions as a primary signal in the systemic wound response in plants, particularly in the Solanaceae family.[1][2][3] Upon mechanical wounding or herbivore attack, **prosystemin** is processed to release systemin, which triggers a signaling cascade leading to the synthesis of jasmonic acid and the expression of a wide array of defense genes, such as those for proteinase inhibitors.[2][4] The quantification of **prosystemin** is critical for understanding plant stress physiology, evaluating the efficacy of pest-resistant transgenic plants, and potentially identifying novel peptide-based biocontrol agents.

These application notes provide detailed protocols for the extraction, and quantitative analysis of **prosystemin** from plant tissues using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Experimental Protocols

Protocol 1: Total Protein Extraction from Plant Tissues

This protocol outlines a general procedure for extracting total soluble proteins, including **prosystemin**, from plant leaf tissue.

Materials:

- Plant leaf tissue

- Liquid nitrogen
- Mortar and pestle, pre-chilled
- Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1 mM DTT, 1 mM Phenylmethylsulfonyl fluoride (PMSF), 1x Protease Inhibitor Cocktail (commercial)
- Microcentrifuge tubes
- Refrigerated centrifuge

Procedure:

- Harvest fresh plant leaf tissue (approx. 0.5 g) and immediately flash-freeze in liquid nitrogen to prevent protein degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the frozen powder to a pre-chilled microcentrifuge tube.
- Add 1 mL of ice-cold Extraction Buffer to the tube.
- Vortex vigorously for 1 minute to resuspend the powder and ensure thorough mixing.
- Incubate the suspension on ice for 30 minutes, with intermittent vortexing every 5-10 minutes.
- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant, which contains the total soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the extract using a standard method such as the Bradford or BCA assay.
- The extract is now ready for downstream quantitative analysis or can be stored at -80°C for future use.

Protocol 2: Quantitative Analysis by Indirect ELISA

This protocol describes a competitive ELISA for the quantification of **prosystemin**. This method is highly sensitive and relies on the development of a specific polyclonal or monoclonal antibody against a **prosystemin**-specific epitope.

Principle: Known amounts of a **prosystemin** standard or unknown amounts in a plant extract are coated onto a microplate. A primary antibody specific to **prosystemin** is added, followed by an enzyme-conjugated secondary antibody. The signal is inversely proportional to the amount of **prosystemin** in the sample.

Materials:

- High-binding 96-well ELISA microplate
- Purified **prosystemin** standard (recombinant or purified native protein)
- Plant protein extract (from Protocol 1)
- Primary antibody: Rabbit anti-**prosystemin** polyclonal antibody
- Secondary antibody: HRP-conjugated Goat anti-rabbit IgG
- Coating Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.6
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS-T (Phosphate Buffered Saline with 0.05% Tween-20)
- Wash Buffer: PBS-T
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 M H₂SO₄
- Microplate reader

Procedure:

- **Coating:** Dilute the purified **prosystemin** standard and plant extracts to various concentrations in Coating Buffer. Add 100 μ L of each dilution to the wells of the microplate. Include buffer-only wells as a negative control. Incubate overnight at 4°C.
- **Washing:** Discard the coating solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- **Blocking:** Add 200 μ L of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.
- **Primary Antibody Incubation:** Wash the plate three times as in step 2. Add 100 μ L of the primary anti-**prosystemin** antibody (diluted in Blocking Buffer, e.g., 1:1000) to each well. Incubate for 2 hours at room temperature.
- **Secondary Antibody Incubation:** Wash the plate three times. Add 100 μ L of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
- **Detection:** Wash the plate five times with Wash Buffer. Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Analysis:** Generate a standard curve by plotting the absorbance values against the known concentrations of the **prosystemin** standards. Use the standard curve to determine the concentration of **prosystemin** in the plant extracts. The detection limit for such assays can be in the nanogram range.[5]

Protocol 3: Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for protein quantification. This protocol outlines a general workflow for a bottom-up proteomics approach where **prosystemin** is digested into specific peptides that are then quantified.

Principle: Proteins in the extract are denatured, reduced, alkylated, and digested into peptides using trypsin. The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a tandem mass spectrometer. Specific **prosystemin**-derived peptides (proteotypic peptides) are selected and fragmented, and the intensity of the resulting fragment ions is used for quantification against a standard.

Materials:

- Plant protein extract (from Protocol 1)
- Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium Bicarbonate buffer
- Formic acid
- Acetonitrile (HPLC grade)
- LC-MS/MS system (e.g., Q Exactive or Triple Quadrupole)[\[6\]](#)[\[7\]](#)
- Stable isotope-labeled synthetic peptide standard (for absolute quantification)

Procedure:

- Sample Preparation (In-Solution Digestion):
 - Take a known amount of protein extract (e.g., 50 µg).
 - Denature the proteins by adding Urea to a final concentration of 6 M.
 - Reduce disulfide bonds by adding DTT (10 mM final concentration) and incubating at 56°C for 1 hour.
 - Alkylate cysteine residues by adding IAA (55 mM final concentration) and incubating for 45 minutes in the dark at room temperature.

- Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate buffer to reduce the Urea concentration.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Peptide Cleanup:
 - Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
 - Dry the purified peptides using a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the peptide sample into the LC-MS/MS system.
 - Separate peptides using a reverse-phase column (e.g., C18) with a gradient of increasing acetonitrile concentration.[8]
 - Operate the mass spectrometer in a data-dependent acquisition (for discovery) or Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) mode (for targeted quantification).
 - For MRM/SRM, pre-select the mass-to-charge (m/z) ratios of the precursor ions of proteotypic **prosystemin** peptides and their specific fragment ions.
- Data Analysis:
 - Identify **prosystemin** peptides from the MS/MS spectra using a protein database search algorithm.
 - Quantify the peak areas of the selected fragment ions for the target peptides.
 - For absolute quantification, compare the peak area of the native peptide to that of a co-injected, known amount of a stable isotope-labeled synthetic version of the same peptide.

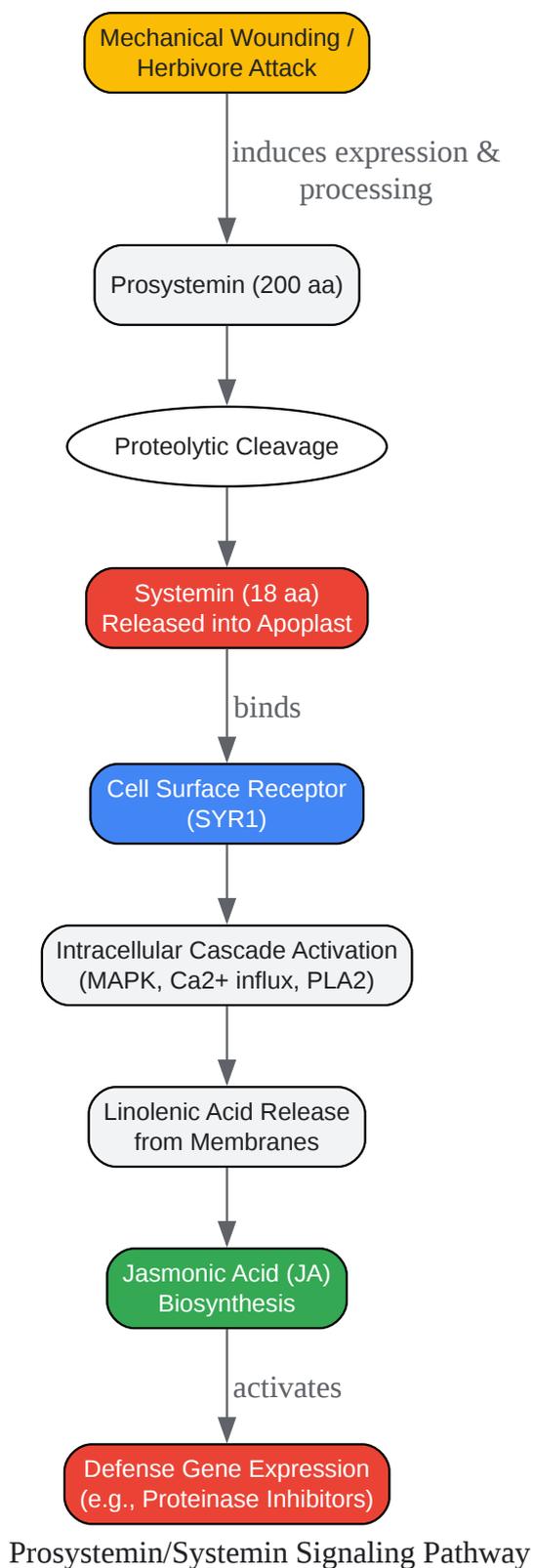
Part 2: Data Presentation

The following table provides representative data on **prosystemin** concentrations in tomato (*Solanum lycopersicum*) leaves under different conditions, as would be determined by a validated quantitative assay like LC-MS/MS or ELISA. This data is illustrative and reflects the known biological principles that wounding induces and overexpression enhances **prosystemin** levels.^{[9][10][11]}

Plant Line	Treatment Condition	Prosystemin Concentration (ng/g Fresh Weight)
Wild Type (WT)	Unwounded Control	15 ± 4
Wild Type (WT)	Mechanical Wounding (6h post-treatment)	125 ± 22
Prosystemin Antisense	Unwounded Control	< 5 (Below Limit of Detection)
Prosystemin Antisense	Mechanical Wounding (6h post-treatment)	25 ± 8
Prosystemin Overexpressor	Unwounded Control	450 ± 55

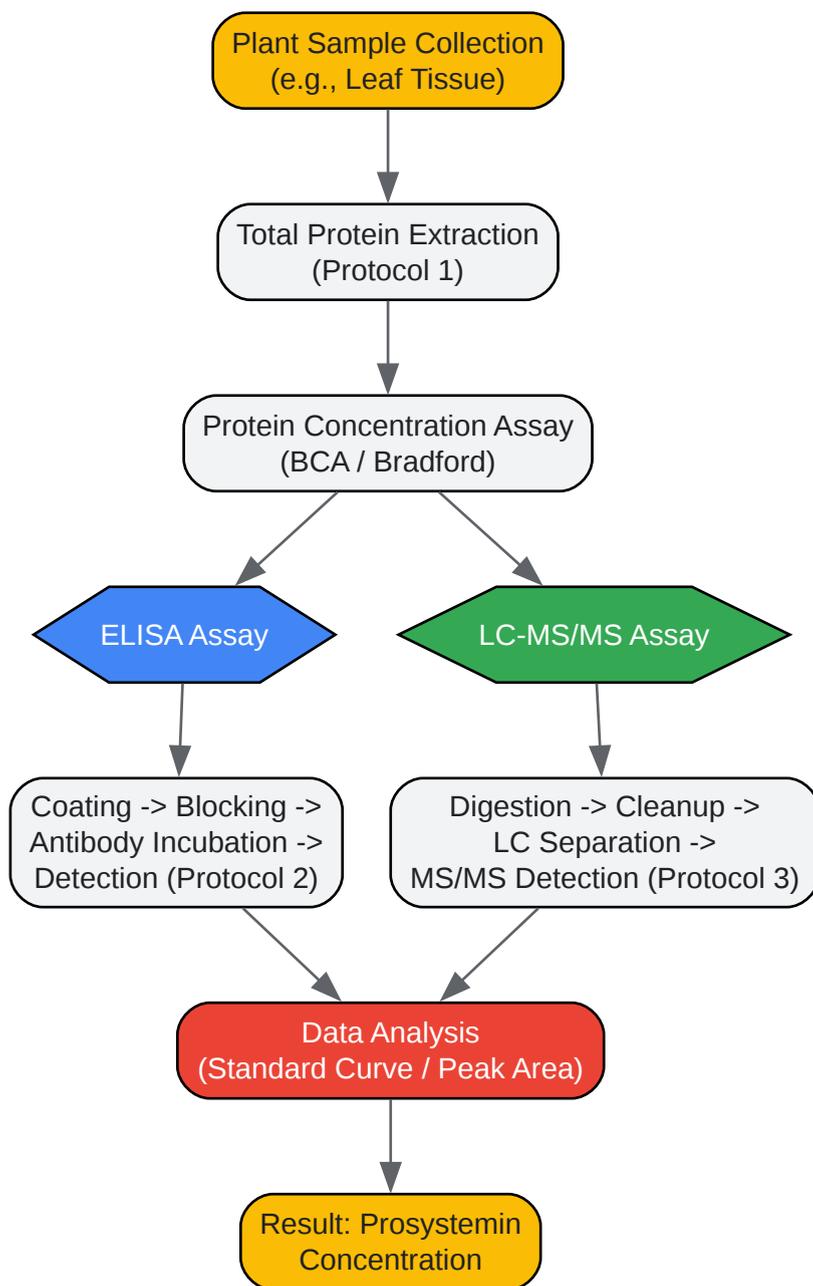
Part 3: Visualizations (Diagrams)

Signaling Pathway and Experimental Workflows



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Caption: The **prosystemin**/systememin signaling cascade in response to wounding.



General Workflow for Prosystemin Quantification

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Caption: General experimental workflow for **prosystemin** quantification.

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